molecular formula C14H10BrNO B3279476 3-(Benzyloxy)-4-bromobenzonitrile CAS No. 693232-05-2

3-(Benzyloxy)-4-bromobenzonitrile

Cat. No.: B3279476
CAS No.: 693232-05-2
M. Wt: 288.14 g/mol
InChI Key: DZFHPUCEPWKNHF-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-4-bromobenzonitrile” is a compound that contains a benzyloxy group (-OCH2C6H5) and a bromine atom attached to a benzene ring, with a nitrile group (-CN) also attached to the benzene ring. The presence of these functional groups can influence the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, compounds with similar structures have been synthesized through various methods. For instance, the synthesis of compounds with a (benzyloxy)benzaldehyde moiety has been reported . Another study reported the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . These methods might provide some insights into potential synthesis routes for "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely consists of a benzene ring with a benzyloxy group at the 3-position, a bromine atom at the 4-position, and a nitrile group also attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by its functional groups. For example, the bromine atom could potentially undergo nucleophilic substitution reactions. The nitrile group could participate in reactions such as hydrolysis, reduction, or Grignard reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the nitrile group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Palladium-Catalyzed Intermolecular Amidation

A significant application of 4-bromobenzonitrile, a compound closely related to 3-(Benzyloxy)-4-bromobenzonitrile, is in the palladium-catalyzed intermolecular coupling of aryl halides and amides. This process, utilizing a Xantphos/Pd catalyst, is notable for its good functional group compatibility and efficiency in forming C-N bonds. It is instrumental in the arylation of various compounds like sulfonamides, oxazolidinones, and ureas (Yin & Buchwald, 2002).

Synthesis of Iron(II)-Cyclopentadienyl Compounds

Another application is seen in the synthesis of a family of Iron(II)-Cyclopentadienyl compounds, where 4-bromobenzonitrile is used. These compounds have shown strong activity against colorectal and triple-negative breast cancer cells. The substituent at the nitrile-based ligand significantly impacts the biological activity of these compounds (Pilon et al., 2020).

Synthesis of Tetracyclic Carbon Core of Menogaril

In the synthesis of the tetracyclic carbon core of menogaril, a strategy involving the benzannulation reaction of a Fischer carbene complex and an alkyne is employed. This complex synthesis approach utilizes a variant of bromobenzonitrile, showcasing its role in complex organic synthesis (Su, Wulff, & Ball, 1998).

Synthesis of Substituted 3-Aminoindazoles

The compound is also used in the synthesis of substituted 3-aminoindazoles, a process involving palladium-catalyzed arylation followed by acidic deprotection/cyclization sequences. This efficient synthesis method offers an alternative to typical reactions involving hydrazine and o-fluorobenzonitriles (Lefebvre et al., 2010).

Mechanism of Action

The mechanism of action of “3-(Benzyloxy)-4-bromobenzonitrile” would depend on its application. For instance, in the context of Suzuki–Miyaura coupling, a reaction commonly used in organic chemistry to form carbon-carbon bonds, the bromine atom could be replaced by a boron-containing group, which could then be coupled with another aryl or vinyl halide .

Safety and Hazards

The safety and hazards of “3-(Benzyloxy)-4-bromobenzonitrile” would depend on its specific properties. As a general rule, handling of chemicals should always be done with appropriate safety measures, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on “3-(Benzyloxy)-4-bromobenzonitrile” would depend on its potential applications. For instance, if it shows promise as a precursor for the synthesis of biologically active compounds, further studies could focus on optimizing its synthesis and exploring its reactivity .

Properties

IUPAC Name

4-bromo-3-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFHPUCEPWKNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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